Silane, trimethyl(4-phenyl-1,3-butadiynyl)-
Description
Properties
CAS No. |
38177-56-9 |
|---|---|
Molecular Formula |
C13H14Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
trimethyl(4-phenylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C13H14Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3 |
InChI Key |
CGPGUPRIFVMUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or chromatography.
Chemical Reactions Analysis
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, organometallic compounds.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Scientific Research Applications
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The 4-phenyl-1,3-butadiyne moiety provides a conjugated system that can undergo various transformations, including cycloaddition and polymerization reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on Silane, trimethyl(4-phenyl-1,3-butadiynyl)- is absent in the provided evidence, comparisons can be drawn to structurally or functionally related silanes and organometallic compounds.
2.1. Structural Analogues
(E,E)-Trimethyl(4-phenyl-1,3-butadienyl)silane :
- Structure : Features a conjugated diene system (-CH₂-CH₂-CH₂-CH₂-) linked to a phenyl group and trimethylsilane.
- Synthesis : Produced via nickel-catalyzed silylolefination, a method distinct from typical hydrosilylation or Grignard routes.
- Applications : Likely used in polymer precursors or cross-coupling reactions due to its unsaturated backbone.
Trimethyl(triphenylplumbylmethyl)silane (CAS 95456-32-9) :
- Structure : Combines a trimethylsilane group with a triphenylplumbylmethyl moiety.
- Key Difference : Incorporates lead (Pb), increasing toxicity and altering reactivity compared to purely silicon-based analogs.
- Reactivity: Hydrolyzes more readily than trimethylsilanes due to labile ethoxy groups, making it a common coupling agent in surface chemistry.
2.2. Functional Analogues
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- (CAS 70815-20-2) : Structure: A silazane derivative with dual trimethylsilyl groups.
- Comparison: Shares unsaturated bonds but lacks silicon, reducing thermal stability and altering electronic properties.
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